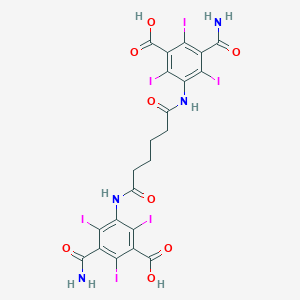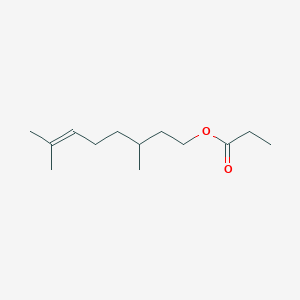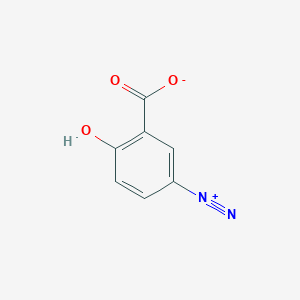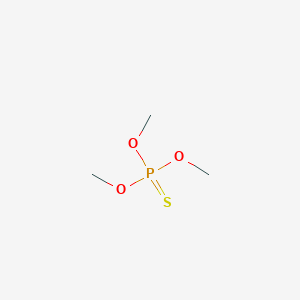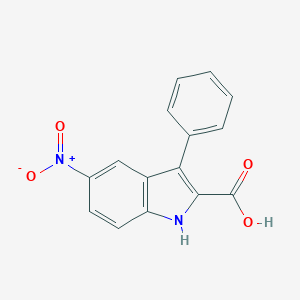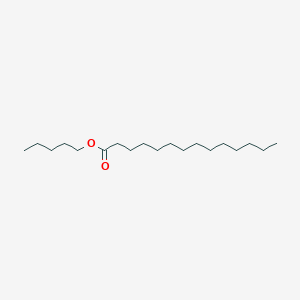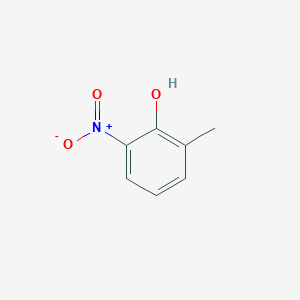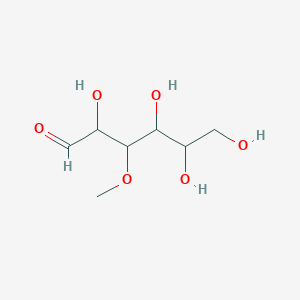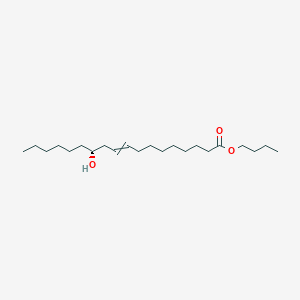
Butyl ricinoleate
Vue d'ensemble
Description
Butyl Ricinoleate is a chemical product that appears as a yellow to colorless oleaginous liquid . It is derived from castor oil and butyl alcohol . It is used as a cross-linking agent in polyvinyl chloride . It can be reacted with the hydroxy group of an unsaturated fatty acid to form butyl esters, which are reactive and can be used as a reactive or cross-linking agent .
Synthesis Analysis
The synthesis of Butyl Ricinoleate is carried out in three stages :
- Esterification of the acyloxystearic acid products with 2-ethylhexanol to yield 2-ethylhexyl-10,12-dihydroxy-9-acyloxystearate .
Molecular Structure Analysis
The molecular formula of Butyl Ricinoleate is C22H42O3 . The average mass is 354.567 Da and the monoisotopic mass is 354.313385 Da .
Physical And Chemical Properties Analysis
Butyl Ricinoleate has a density of 0.9±0.1 g/cm3 . Its boiling point is 453.0±28.0 °C at 760 mmHg . The flash point is 167.5±16.8 °C . The index of refraction is 1.467 . The molar refractivity is 107.3±0.3 cm3 . The polar surface area is 47 Å2 . The polarizability is 42.5±0.5 10-24 cm3 . The surface tension is 34.0±3.0 dyne/cm . The molar volume is 386.7±3.0 cm3 .
Applications De Recherche Scientifique
Biolubricants
“Butyl ricinoleate” is a potential candidate for biolubricants . The desire to replace petroleum-based materials with environmentally friendly and sustainable alternatives has stimulated the development of vegetable oil-based materials as biolubricants . Various ricinoleate esters, including butyl ricinoleate, have shown considerable potential for use in lubrication applications because of their low melting temperatures, viscosities, and lubricity .
Textile Coatings
“Butyl ricinoleate” can be used in textile coatings . Textiles are often coated not only for decorative reasons but also to create functional and enhanced properties like flame retardancy, easy-care surfaces, water and oil repellence, and antimicrobial properties . Polyvinyl butyral (PVB), which can be considered for these applications due to its lower environmental impact, is one of the most important representatives of polyvinyl acetals and belongs to the group of thermoplastic polymers . The production of PVB is based on polyvinyl alcohol (PVA). It originates from the condensation of PVA with n-butyral aldehyde in the presence of an acidic catalyst, leading to a random terpolymer containing butyral and hydroxyl side groups with a small amount of acetate units .
Safety Glass Interlayers
“Butyl ricinoleate” can be used in safety glass interlayers , mainly in car windshields . Legislative regulations require a recycling of cars after their lifetime and therefore also their safety glass. This causes the availability of recycled polyvinyl butyrate (r-PVB) originated from safety glass interlayers .
Environmental Sustainability
“Butyl ricinoleate” contributes to environmental sustainability . The use of vegetable oil-based lubricants to replace those based on petroleum has received significant attention recently because of environmental concerns and the highly variable price of crude petroleum . More than 60% of the lubricants currently used in the United States are reported to become pollutants through spillage, evaporation, and loss to the environment . Lubricants that are produced from natural fats and oils can be biodegradable and non-toxic as well as reducing America’s dependence on foreign oil .
Genetic Engineering Techniques
“Butyl ricinoleate” can be produced in oilseeds that have been modified by genetic engineering techniques . Although chemical modifications of conventional vegetable oils can improve their performance in lubrication application , fatty acid derivatives with desirable lubrication properties might be produced in oilseeds that have been modified by genetic engineering techniques .
Chemical Resistance
“Butyl ricinoleate” can enhance chemical resistance . Crosslinked r-PVB coatings showed enhanced properties toward abrasion and chemical resistance . Coatings without the crosslinking agent showed a diminished abrasion resistance and could be washed off with ethanol .
Safety and Hazards
Butyl Ricinoleate is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment . In case of skin contact, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, it is advised to flush eyes with water for several minutes . If swallowed, it is recommended to rinse mouth with water and get medical advice/attention if you feel unwell .
Mécanisme D'action
Target of Action
Butyl ricinoleate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .
Mode of Action
It is known to be used as a biochemical reagent in life science research
Biochemical Pathways
As a biochemical reagent, it may be involved in various biochemical reactions depending on the specific context of the research .
Result of Action
As a biochemical reagent, its effects would likely depend on the specific context of the research .
Action Environment
As a biochemical reagent, its performance may be influenced by factors such as temperature, pH, and the presence of other substances .
Propriétés
IUPAC Name |
butyl (Z,12R)-12-hydroxyoctadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-14-17-21(23)18-15-12-10-8-9-11-13-16-19-22(24)25-20-6-4-2/h12,15,21,23H,3-11,13-14,16-20H2,1-2H3/b15-12-/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWAKQDTQVDVRP-OKULMJQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9051741 | |
| Record name | Butyl (9Z,12R)-12-hydroxyoctadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenoic acid, 12-hydroxy-, butyl ester, (9Z,12R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Butyl ricinoleate | |
CAS RN |
151-13-3 | |
| Record name | Butyl ricinoleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl ricinoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid, 12-hydroxy-, butyl ester, (9Z,12R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl (9Z,12R)-12-hydroxyoctadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9051741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl ricinoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL RICINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V4LQ69321 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of Butyl Ricinoleate compare to other fatty acid esters in terms of lubrication properties?
A: Butyl Ricinoleate, compared to other fatty acid esters, exhibits distinct structural features that influence its lubrication properties. While completely esterified polyol esters generally show less temperature-dependent viscosity changes, Butyl Ricinoleate, possessing a free hydroxyl group, exhibits a lower melting point. [] This structural difference suggests a trade-off between low-temperature fluidity and viscosity stability across temperatures. Research suggests that the presence of a free hydroxyl group in Butyl Ricinoleate contributes to its low melting point but might also affect its viscosity index. []
Q2: What are the environmental implications of using Butyl Ricinoleate compared to petroleum-based lubricants?
A: Butyl Ricinoleate, derived from ricinoleic acid, a natural component of castor oil, presents a more environmentally friendly alternative to petroleum-based lubricants. [, ] Petroleum-based lubricants contribute to environmental pollution during production, use, and disposal. In contrast, Butyl Ricinoleate is expected to be biodegradable and less toxic, reducing its environmental impact. [, ] This shift towards bio-based lubricants aligns with the growing need for sustainable and less environmentally damaging alternatives in various industries.
Q3: How efficient is the catalytic synthesis of Butyl Ricinoleate using NaHSO4·H2O?
A: Research indicates that NaHSO4·H2O is a highly effective catalyst for synthesizing Butyl Ricinoleate. [] Under optimized conditions (1.01% catalyst concentration, 2.5:1 alcohol-to-acid molar ratio, 2-hour reaction time at 145-150°C), the esterification of ricinoleic acid reaches 95%. [] The catalyst also demonstrates high selectivity, preserving the hydroxyl group and double bond of ricinoleic acid during the reaction. [] This method offers a straightforward approach with minimal environmental impact due to the ease of product separation and minimal waste generation. []
Q4: What are the potential applications of Butyl Ricinoleate in textile finishing?
A: Butyl Ricinoleate is used as a component in fabric finishing formulations to enhance antibacterial and antifouling properties. [] When incorporated into the finishing process, it contributes to the fabric's ability to resist bacterial growth and prevent the accumulation of dirt and grime. [] This application is particularly beneficial in producing garments and textiles requiring a high degree of hygiene and cleanliness, such as sportswear and bedding. []
Q5: Can Butyl Ricinoleate leach out of microplastics, and what are the potential consequences?
A: Research shows that Butyl Ricinoleate, a common plastic additive, can leach from microplastics found in treated urban effluent. [] Wastewater treatment plants are identified as a source of this additive, among others, often used in plastic manufacturing. [] While wastewater treatment processes significantly reduce Butyl Ricinoleate concentrations (by approximately 91.14%), its presence in treated effluent raises concerns about its potential impact on aquatic ecosystems and human health. [] Further research is needed to fully understand the long-term consequences of Butyl Ricinoleate leaching from microplastics.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium;2-[(2-aminoacetyl)amino]acetate](/img/structure/B87158.png)

